{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(2-fluorobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a fluorobenzyl group The compound also contains an isoxazole ring, which is a five-membered heterocyclic structure with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, which can be synthesized through a (3+2) cycloaddition reaction involving nitrile oxides and terminal acetylenes . The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, while the fluorobenzyl group can be added through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), and the employment of eco-friendly synthetic strategies to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(2-fluorobenzyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(3,5-Dimethyl-4-isoxazolyl)-3-[(5R,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-propyl-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]urea: This compound also contains an isoxazole ring and exhibits similar biological activities.
Imidazole-containing compounds: These compounds share structural similarities and have diverse biological activities, including antibacterial, antiviral, and anticancer properties.
Uniqueness: 1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(2-fluorobenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazole and fluorobenzyl groups enhances its potential as a versatile building block for drug discovery and materials science .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-17-22(18(2)31-26-17)16-30-21-9-7-19(8-10-21)24(29)28-13-11-27(12-14-28)15-20-5-3-4-6-23(20)25/h3-10H,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZYWWCUUCAWOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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